Octanoylcarnitine
Overview
Description
Octanoylcarnitine is a medium-chain acylcarnitine, which plays a crucial role in the β-oxidation of fatty acids. It is an ester formed from octanoic acid and carnitine. This compound is essential for the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octanoylcarnitine can be synthesized through the esterification of octanoic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the quantification and purification of the compound. This method involves the deproteinization of plasma samples with methanol, followed by solid-phase extraction and separation on a reversed-phase C8 column using heptafluorobutyric acid as an ion-pairing reagent .
Chemical Reactions Analysis
Types of Reactions
Octanoylcarnitine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the carnitine moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted acylcarnitines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octanoylcarnitine has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in studies of fatty acid oxidation and energy metabolism.
Medicine: It is investigated for its role in metabolic disorders and cardiovascular diseases.
Mechanism of Action
Octanoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase (CPT) system, specifically inhibiting the carnitine-acylcarnitine translocase (CACT) component. This inhibition prevents the transport of long-chain fatty acids into the mitochondria, thereby regulating fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetylcarnitine: A short-chain acylcarnitine involved in the transport of acetyl groups into the mitochondria.
Palmitoylcarnitine: A long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondria.
Hexanoylcarnitine: A medium-chain acylcarnitine similar to octanoylcarnitine but with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific role in the β-oxidation of medium-chain fatty acids. Unlike short-chain and long-chain acylcarnitines, this compound is specifically involved in the metabolism of medium-chain fatty acids, making it a valuable compound for studying metabolic pathways and disorders related to medium-chain fatty acid oxidation .
Properties
IUPAC Name |
3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14919-35-8 (chloride) | |
Record name | Octanoylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201316442 | |
Record name | Octanoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-77-0 | |
Record name | Octanoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoylcarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTANOYLCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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